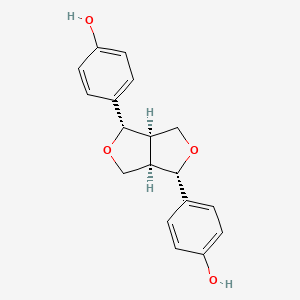
5',5''-Didemethoxypinoresinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’,5’‘-Didemethoxypinoresinol is a chemical compound that belongs to the lignan family. Lignans are a group of naturally occurring compounds found in plants, particularly in seeds, whole grains, and vegetables. They are known for their antioxidant properties and potential health benefits. 5’,5’'-Didemethoxypinoresinol is a derivative of pinoresinol, which is a dimeric lignan commonly found in the cell walls of plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘-Didemethoxypinoresinol typically involves the coupling of two monolignol units. One common method is the peroxidase-mediated radical coupling reaction. This reaction uses 5-bromoconiferyl alcohol, which is synthesized from 5-bromovanillin, to produce 5,5′-bromopinoresinol. The bromopinoresinol is then subjected to hydro-debromination to yield 5’,5’'-Didemethoxypinoresinol .
Industrial Production Methods
The use of biocatalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5’,5’'-Didemethoxypinoresinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
5’,5’'-Didemethoxypinoresinol has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignin structure and reactivity.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of bio-based materials and products
Wirkmechanismus
The mechanism of action of 5’,5’'-Didemethoxypinoresinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinoresinol: A dimeric lignan with similar antioxidant properties.
Matairesinol: Another lignan with potential health benefits.
Secoisolariciresinol: A lignan found in flaxseed with antioxidant and anti-inflammatory properties
Uniqueness
5’,5’'-Didemethoxypinoresinol is unique due to its specific structure and the presence of two methoxy groups, which may influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H18O4 |
|---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]phenol |
InChI |
InChI=1S/C18H18O4/c19-13-5-1-11(2-6-13)17-15-9-22-18(16(15)10-21-17)12-3-7-14(20)8-4-12/h1-8,15-20H,9-10H2/t15-,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
AYMLHOROIXAYPH-WNRNVDISSA-N |
Isomerische SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC=C(C=C3)O)[C@H](O1)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1C2C(COC2C3=CC=C(C=C3)O)C(O1)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


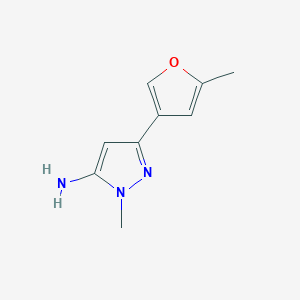

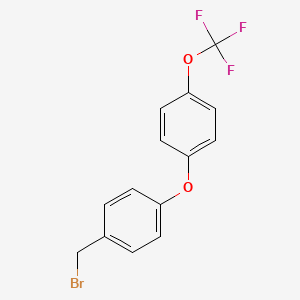
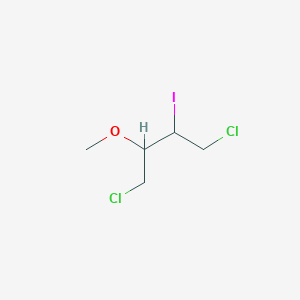
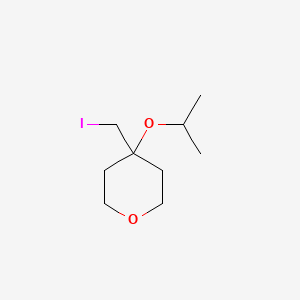



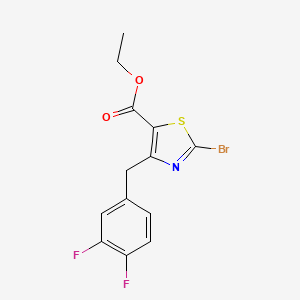
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
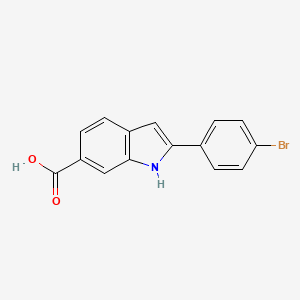
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
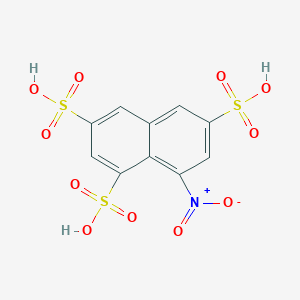
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
